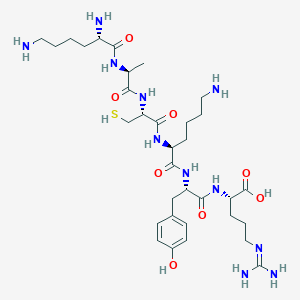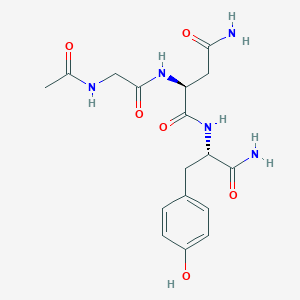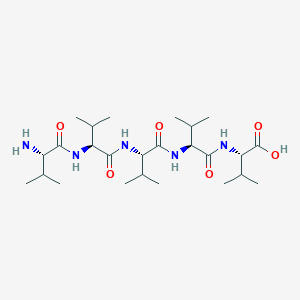![molecular formula C15H11IN2 B14243956 N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline: is a synthetic organic compound that belongs to the class of Schiff bases It is characterized by the presence of an indole ring and an aniline moiety connected through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline typically involves the condensation reaction between indole-3-carboxaldehyde and 4-iodoaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce the corresponding amine and aldehyde.
科学的研究の応用
N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
- N-[(E)-1H-Indol-3-ylmethylidene]isonicotinohydrazide
- (E)-N-[(1H-indol-3-yl)methylidene]hydroxylamine
Comparison: N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline is unique due to the presence of the iodine atom, which can participate in specific chemical reactions not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and bioactive molecules .
特性
分子式 |
C15H11IN2 |
|---|---|
分子量 |
346.16 g/mol |
IUPAC名 |
1-(1H-indol-3-yl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C15H11IN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H |
InChIキー |
KDATULRYCDWTON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


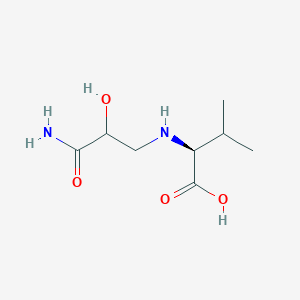

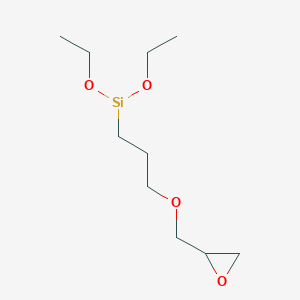
![3-({[(2-Methylacryloyl)oxy]acetyl}oxy)propanoic acid](/img/structure/B14243880.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
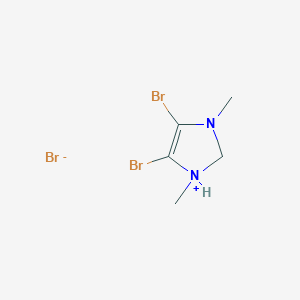
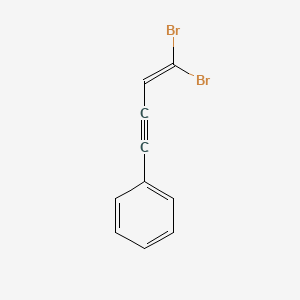
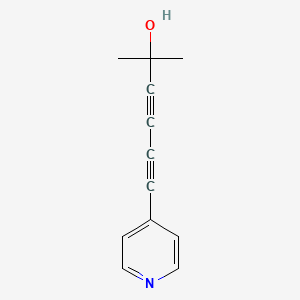
![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
